molecular formula C19H21N3O B2671909 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034453-81-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2671909
M. Wt: 307.397
InChI Key: ZIQRXJQVTRSROX-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroinflammation. This compound belongs to the class of ligands that selectively bind to the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.

Scientific Research Applications

Thermoelectric and Transistor Applications

Fused lactam semiconducting polymers, including naphthalene cores, demonstrate significant applications in thermoelectric and transistor technologies. Chen et al. (2020) synthesized n-type fused lactam semiconducting polymers with varying central acene core sizes for thermoelectric and transistor applications. These polymers showed high electron affinities and efficient solution doping processes, suggesting their potential in high-performance n-type materials for thermoelectric applications (Chen et al., 2020).

Anti-Parkinson's Activity

Gomathy et al. (2012) synthesized novel acetamide derivatives, including naphthalene moieties, and evaluated their anti-Parkinson's activity. The study found that certain derivatives exhibited significant free radical scavenging activity and protected the diseased brain of a rat in a 6-Hydroxydopamine lesioned rat model, indicating their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Tumor Inhibition and Antioxidant Actions

Faheem (2018) explored the pharmacological potential of novel derivatives, including pyrazole and naphthalene structures, for toxicity assessment, tumor inhibition, and antioxidant actions. The study revealed compounds with good affinity for COX-2 and 5-LOX, indicating their relevance in analgesic, anti-inflammatory, and tumor inhibitory applications (Faheem, 2018).

Spectroscopic Properties in Highly Substituted Naphthalenes

Escolástico et al. (2000) investigated the spectroscopic properties of highly substituted naphthalenes, including pyrazole and dimethylpyrazole derivatives. The study focused on their absorption and emission spectra, contributing to the understanding of the photophysical behavior of these compounds (Escolástico et al., 2000).

Antitumor Activity

Liu et al. (2018) conducted a study on the synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate. The compound showed distinct inhibition of cancer cell proliferation, indicating its potential in antitumor applications (Liu et al., 2018).

Copper (II) Complexes with Novel Schiff-based Ligands

Moreira et al. (2021) synthesized novel Schiff-base ligands, including pyrazole-imines and naphthalene structures, for copper (II) ion complexing. The study aimed to explore their potential in various applications, including thermal, spectroscopic, and theoretical studies (Moreira et al., 2021).

Antimicrobial Activity of 2-Pyrazolines

Azarifar and Shaebanzadeh (2002) synthesized 2-pyrazolines with naphthyl substituents and evaluated their antimicrobial activity. The study highlighted the potential of these compounds as effective antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-12-17(21-22(14)2)10-11-20-19(23)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRXJQVTRSROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

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